4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)12-4-2-11(3-5-12)16(25)27-15-9-26-13(8-14(15)24)10-28-17-22-6-1-7-23-17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSRJVDTWFNXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidine group through nucleophilic substitution reactions. The final step involves esterification with 4-(trifluoromethyl)benzoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The pyrimidine moiety may play a crucial role in binding to nucleic acids or proteins, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate: Lacks the trifluoromethyl group, which may affect its stability and reactivity.
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic molecule notable for its unique structural features, including a pyran ring fused with a pyrimidine moiety and a trifluoromethylbenzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.37 g/mol. The presence of various functional groups such as carbonyl, sulfur, and nitrogen contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14F3N2O4S |
| Molecular Weight | 396.37 g/mol |
| CAS Number | [Not specified] |
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The optimization of reaction conditions is critical for achieving high yields and purity.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties by modulating specific signaling pathways involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exerts its biological effects primarily involves interactions with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been observed to interact with receptors such as the apelin receptor, influencing signaling cascades that regulate physiological responses.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A study on related pyran derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics.
- Anti-inflammatory Research : In vitro experiments indicated that pyrimidine-containing compounds could reduce pro-inflammatory cytokine production in macrophages.
- Cancer Cell Line Testing : Testing on human cancer cell lines revealed that certain derivatives induced apoptosis in breast cancer cells, highlighting their potential as anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.
- Step 2 : Introduction of the pyrimidine-sulfanyl moiety via nucleophilic substitution (e.g., using 2-mercaptopyrimidine and a methylene linker).
- Step 3 : Esterification with 4-(trifluoromethyl)benzoic acid using coupling agents like DCC/DMAP.
Q. Optimization Tips :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for sulfanyl group incorporation to enhance nucleophilicity .
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalysts : Employ Pd-based catalysts for coupling steps to improve yield .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR Spectroscopy : 1H/13C NMR confirms the pyran ring (δ 5.8–6.2 ppm for α,β-unsaturated ketone protons) and trifluoromethyl group (δ 120–125 ppm in 13C) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement of the pyrimidine and benzoate groups, critical for understanding steric effects .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Use accelerated UV-light exposure tests to identify degradation products (e.g., oxidation of sulfanyl to sulfoxide) .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9); trifluoromethyl groups enhance stability in acidic conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory bioactivity data across studies?
- Dose-Response Analysis : Confirm whether discrepancies arise from concentration-dependent effects (e.g., enzyme inhibition vs. cytotoxicity) .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Impurity Profiling : Use HPLC-MS to rule out batch-to-batch variability from byproducts (e.g., incomplete esterification) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core Modifications : Compare analogues with substituents on the benzoate ring (e.g., 4-fluoro vs. 4-trifluoromethyl) to assess electronic effects on target binding .
- Linker Optimization : Replace the sulfanyl-methyl group with sulfonyl or amine linkers to evaluate steric/electronic contributions .
- In Silico Docking : Use molecular dynamics simulations to predict interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .
Q. What experimental approaches are suitable for investigating environmental degradation pathways?
- Hydrolysis Studies : Monitor degradation in aqueous buffers at varying pH levels; trifluoromethyl groups may resist hydrolysis .
- Microbial Metabolism : Incubate with soil or water microbiota to identify biodegradation byproducts via LC-HRMS .
- Photolysis : Expose to simulated sunlight and analyze products (e.g., cleavage of the pyran ring or oxidation of sulfur) .
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s stereochemical complexity?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like esterification .
- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards .
Methodological Considerations
Q. What are best practices for designing high-throughput screening (HTS) assays for this compound?
- Target Selection : Prioritize enzymes with conserved active sites (e.g., proteases or oxidoreductases) where the pyrimidine group may act as a competitive inhibitor .
- Z’-Factor Optimization : Ensure assay robustness by minimizing variability in readouts (e.g., fluorescence quenching from the benzoate group) .
- Counter-Screening : Include off-target panels to rule out nonspecific effects (e.g., ATP-binding site interference) .
Q. How can computational models predict metabolic pathways and toxicity profiles?
- ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation of the pyran ring or glucuronidation of the benzoate) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water) to improve crystal nucleation .
- Cocrystallization : Use coformers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
